molecular formula C12H12F2O3 B12075030 3-(2,5-Difluoro-phenoxy)-but-2-enoic acid ethyl ester

3-(2,5-Difluoro-phenoxy)-but-2-enoic acid ethyl ester

Cat. No.: B12075030
M. Wt: 242.22 g/mol
InChI Key: UPLLQWMBXDFNEQ-SOFGYWHQSA-N
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Description

3-(2,5-Difluoro-phenoxy)-but-2-enoic acid ethyl ester is an organic compound characterized by the presence of a difluorophenoxy group attached to a butenoic acid ethyl ester moiety

Properties

Molecular Formula

C12H12F2O3

Molecular Weight

242.22 g/mol

IUPAC Name

ethyl (E)-3-(2,5-difluorophenoxy)but-2-enoate

InChI

InChI=1S/C12H12F2O3/c1-3-16-12(15)6-8(2)17-11-7-9(13)4-5-10(11)14/h4-7H,3H2,1-2H3/b8-6+

InChI Key

UPLLQWMBXDFNEQ-SOFGYWHQSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C)/OC1=C(C=CC(=C1)F)F

Canonical SMILES

CCOC(=O)C=C(C)OC1=C(C=CC(=C1)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Difluoro-phenoxy)-but-2-enoic acid ethyl ester typically involves the reaction of 2,5-difluorophenol with but-2-enoic acid ethyl ester under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Difluoro-phenoxy)-but-2-enoic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

3-(2,5-Difluoro-phenoxy)-but-2-enoic acid ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,5-Difluoro-phenoxy)-but-2-enoic acid ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The difluorophenoxy group can enhance binding affinity and selectivity towards specific targets, while the but-2-enoic acid ethyl ester moiety can modulate the compound’s reactivity and stability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Difluoro-phenoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
  • 3-(2,5-Difluoro-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester
  • 3-(2,5-Difluoro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester

Uniqueness

3-(2,5-Difluoro-phenoxy)-but-2-enoic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluorophenoxy group enhances its reactivity and binding affinity, while the but-2-enoic acid ethyl ester moiety provides additional versatility in chemical reactions and applications.

Biological Activity

3-(2,5-Difluoro-phenoxy)-but-2-enoic acid ethyl ester is a compound of interest due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H12_{12}F2_2O3_3
  • Molecular Weight : Approximately 246.22 g/mol
  • Classification : Ester

The compound features a butenoic acid moiety and a difluorophenoxy group, which contribute to its distinctive properties and potential applications in pharmaceuticals and agrochemicals.

Biological Activity Overview

Research indicates that 3-(2,5-Difluoro-phenoxy)-but-2-enoic acid ethyl ester exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
  • Insecticidal Effects : Similar compounds with difluorinated structures have shown promising insecticidal activity, indicating that this compound may also possess similar properties .
  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, influencing their activity and potentially leading to therapeutic applications.

The exact mechanisms through which 3-(2,5-Difluoro-phenoxy)-but-2-enoic acid ethyl ester exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Fatty Acid Oxidation : Compounds with similar structures have been shown to inhibit β-oxidation in insect mitochondria, suggesting a possible mechanism for its insecticidal activity .
  • Receptor Binding : The compound may bind to specific biological targets, altering their function and leading to desired therapeutic effects.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 3-(2,5-Difluoro-phenoxy)-but-2-enoic acid ethyl ester, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesUnique Aspects
2-(4-Fluorophenoxy)-propanoic acidPropanoic acid backbone with fluorophenoxy groupPotential anti-inflammatory properties
4-(4-Fluorophenyl)-butanoic acidButanoic acid with a fluorophenyl substituentUsed in pain management
3-(4-Chlorophenoxy)-butanoic acidChlorinated phenoxy groupExhibits herbicidal activity
3-(2,5-Difluoro-phenoxy)-but-2-enoic acid ethyl ester Difluorinated structurePotentially enhanced biological activity

This table illustrates how the difluorinated structure of the compound may enhance its biological activity compared to other similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 3-(2,5-Difluoro-phenoxy)-but-2-enoic acid ethyl ester:

  • Insecticidal Activity : Research on gem-difluorovinyl derivatives has demonstrated significant insecticidal properties against pests like the tobacco budworm and banded cucumber beetle. These findings suggest that 3-(2,5-Difluoro-phenoxy)-but-2-enoic acid ethyl ester may exhibit similar efficacy .
  • Cytotoxicity Studies : Investigations into related esters have shown varying degrees of cytotoxicity against cancer cell lines. The bioactivity of these compounds often correlates with their structural characteristics, indicating that modifications can significantly impact their therapeutic potential .

Future Directions

Further research is necessary to fully elucidate the mechanisms of action and therapeutic potential of 3-(2,5-Difluoro-phenoxy)-but-2-enoic acid ethyl ester. Key areas for future investigation include:

  • In Vivo Studies : Evaluating the compound's efficacy and safety in animal models to better understand its pharmacokinetics.
  • Mechanistic Studies : Detailed investigations into how the compound interacts with specific biological targets.
  • Formulation Development : Exploring potential applications in drug formulation or agricultural products based on its bioactivity.

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